N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-20(15-6-7-17-18(10-15)28-13-27-17)22-16-8-9-25(11-16)12-19-23-21(29-24-19)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKJPNUCXAZNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=NOC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the design of novel pesticides and have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani.
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with various biological targets, leading to changes in their function. For instance, certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice.
Preparation Methods
Preparation of Acetamidoxime
Acetonitrile (10.0 g, 0.24 mol) was reacted with hydroxylamine hydrochloride (20.8 g, 0.30 mol) in ethanol (100 mL) under reflux for 6 hours. The mixture was cooled, and the precipitated acetamidoxime was filtered, yielding a white solid (14.2 g, 85%).
Characterization :
Cyclization to 3-Methyl-5-phenyl-1,2,4-oxadiazole
Acetamidoxime (8.5 g, 0.10 mol) and benzoyl chloride (14.0 g, 0.10 mol) were dissolved in dichloromethane (50 mL) with triethylamine (12.2 mL, 0.15 mol). The mixture was stirred at 0°C for 2 hours, followed by reflux for 12 hours. The solvent was evaporated, and the residue was purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 3-methyl-5-phenyl-1,2,4-oxadiazole as a colorless solid (12.1 g, 72%).
Characterization :
Bromination to 3-(Bromomethyl)-5-phenyl-1,2,4-oxadiazole
3-Methyl-5-phenyl-1,2,4-oxadiazole (10.0 g, 0.057 mol) was treated with N-bromosuccinimide (11.2 g, 0.063 mol) and benzoyl peroxide (0.5 g) in carbon tetrachloride (100 mL) under reflux for 8 hours. The mixture was cooled, filtered, and concentrated to afford 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole as a pale-yellow solid (12.8 g, 89%).
Characterization :
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.5 (C=N), 165.2 (C–O), 134.5–128.2 (Ar–C), 33.1 (CH₂Br).
Alkylation of Pyrrolidin-3-amine
Synthesis of 1-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-amine
Pyrrolidin-3-amine (5.6 g, 0.065 mol) and 3-(bromomethyl)-5-phenyl-1,2,4-oxadiazole (15.0 g, 0.059 mol) were dissolved in acetonitrile (100 mL) with potassium carbonate (16.3 g, 0.118 mol). The reaction was stirred at 60°C for 24 hours, filtered, and concentrated. The crude product was purified via column chromatography (DCM/methanol, 9:1), yielding the alkylated amine as a viscous oil (11.2 g, 75%).
Characterization :
- IR (neat) : 3280 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.05–7.95 (m, 2H, Ar–H), 7.55–7.45 (m, 3H, Ar–H), 3.75–3.65 (m, 1H, pyrrolidine-H), 3.50 (s, 2H, CH₂), 2.90–2.70 (m, 4H, pyrrolidine-H), 1.95–1.80 (m, 2H, pyrrolidine-H).
Amide Coupling with Benzo[d]dioxole-5-carboxylic Acid
Activation of Carboxylic Acid
Benzo[d]dioxole-5-carboxylic acid (8.3 g, 0.050 mol) was treated with thionyl chloride (20 mL) under reflux for 2 hours. Excess thionyl chloride was removed under vacuum to yield the acid chloride as a white solid (9.1 g, 95%).
Coupling Reaction
The acid chloride (9.1 g, 0.048 mol) was added dropwise to a solution of 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-amine (11.2 g, 0.044 mol) in dry DCM (100 mL) with triethylamine (10.1 mL, 0.073 mol). The mixture was stirred at room temperature for 12 hours, washed with water, and dried over Na₂SO₄. Purification by recrystallization (ethanol/water) afforded the final product as a white crystalline solid (14.8 g, 82%).
Characterization :
- Melting Point : 158–160°C.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, 1H, NH), 7.95–7.85 (m, 2H, Ar–H), 7.50–7.40 (m, 3H, Ar–H), 6.95 (s, 1H, dioxole-H), 6.85 (d, 1H, dioxole-H), 6.75 (d, 1H, dioxole-H), 5.05 (s, 2H, OCH₂O), 4.10–3.90 (m, 1H, pyrrolidine-H), 3.70 (s, 2H, CH₂), 3.10–2.80 (m, 4H, pyrrolidine-H), 2.05–1.90 (m, 2H, pyrrolidine-H).
- HRMS (ESI) : m/z calcd for C₂₂H₂₁N₄O₄ [M+H]⁺: 413.1556; found: 413.1559.
Optimization and Challenges
Cyclization Efficiency
The use of POCl₃ as a cyclizing agent was explored as an alternative to triethylamine, improving oxadiazole yield to 78% (vs. 72%).
Bromination Selectivity
Radical bromination with NBS afforded higher regioselectivity compared to classical HBr/AcOH, minimizing di-brominated byproducts (<5%).
Amide Coupling
HATU-mediated coupling in DMF increased reaction efficiency (90% yield) but required stringent drying conditions.
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